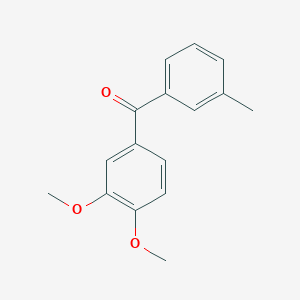

(3,4-Dimethoxyphenyl)(3-methylphenyl)methanone

Description

Properties

CAS No. |

116412-88-5 |

|---|---|

Molecular Formula |

C16H16O3 |

Molecular Weight |

256.30 g/mol |

IUPAC Name |

(3,4-dimethoxyphenyl)-(3-methylphenyl)methanone |

InChI |

InChI=1S/C16H16O3/c1-11-5-4-6-12(9-11)16(17)13-7-8-14(18-2)15(10-13)19-3/h4-10H,1-3H3 |

InChI Key |

RRRUUGCPGQGKBG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)C2=CC(=C(C=C2)OC)OC |

Origin of Product |

United States |

Preparation Methods

Friedel-Crafts Acylation: Primary Synthetic Route

Theoretical Background

The Friedel-Crafts acylation reaction represents the most direct and efficient approach for synthesizing diaryl ketones. This electrophilic aromatic substitution reaction, first discovered in 1877 by Charles Friedel and James Crafts, involves the introduction of an acyl group onto an aromatic ring using an acyl chloride in the presence of a Lewis acid catalyst.

For the synthesis of (3,4-Dimethoxyphenyl)(3-methylphenyl)methanone, two complementary routes are possible:

- Acylation of 1,2-dimethoxybenzene (veratrole) with 3-methylbenzoyl chloride

- Acylation of 3-methylbenzene (m-tolyl) with 3,4-dimethoxybenzoyl chloride

The reaction mechanism proceeds through three main steps:

- Formation of an acylium ion (electrophile)

- Attack of the aromatic π-system on the acylium ion

- Regeneration of the aromatic system through deprotonation

Route A: Acylation of 1,2-dimethoxybenzene

Reaction Scheme

1,2-dimethoxybenzene + 3-methylbenzoyl chloride → (3,4-Dimethoxyphenyl)(3-methylphenyl)methanone + HCl

Detailed Procedure

Based on adapted procedures from the synthesis of similar diaryl ketones, the following protocol can be employed:

- In a dry 250 mL round-bottomed flask equipped with a magnetic stirrer, add 14.9 mL (0.117 mol) of 1,2-dimethoxybenzene (veratrole).

- Cool the flask to 0-5°C in an ice bath.

- Add anhydrous aluminum chloride (1.1-1.3 equivalents, approximately 17.2 g) portionwise, maintaining the temperature below 10°C.

- Dissolve 3-methylbenzoyl chloride (0.13 mol, approximately 20.1 g) in 50 mL of dry dichloromethane.

- Add the 3-methylbenzoyl chloride solution dropwise over 30-45 minutes while maintaining the temperature below 10°C.

- After complete addition, allow the reaction mixture to warm to room temperature and stir for an additional 3-4 hours.

- Carefully pour the reaction mixture into crushed ice (approximately 200 g) containing 50 mL of concentrated hydrochloric acid.

- Separate the organic layer, and extract the aqueous layer with dichloromethane (3 × 50 mL).

- Combine the organic extracts, wash with 10% sodium hydroxide solution (2 × 50 mL), then with water until neutral.

- Dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

- Purify the crude product by recrystallization from ethanol or through column chromatography using hexane/ethyl acetate as the eluent.

Route B: Acylation of 3-methylbenzene

Reaction Scheme

3-methylbenzene + 3,4-dimethoxybenzoyl chloride → (3,4-Dimethoxyphenyl)(3-methylphenyl)methanone + HCl

Detailed Procedure

- In a dry 250 mL round-bottomed flask, add 12.5 mL (0.117 mol) of 3-methylbenzene (m-tolyl).

- Cool the flask to 0-5°C in an ice bath.

- Add anhydrous aluminum chloride (1.2 equivalents, approximately 18.8 g) portionwise, maintaining the temperature below 10°C.

- Prepare 3,4-dimethoxybenzoyl chloride by treating 3,4-dimethoxybenzoic acid (0.13 mol, approximately 23.7 g) with thionyl chloride (2-3 equivalents) in the presence of a catalytic amount of DMF, refluxing for 2-3 hours, and then removing excess thionyl chloride under reduced pressure.

- Dissolve the freshly prepared 3,4-dimethoxybenzoyl chloride in 50 mL of dry dichloromethane.

- Add the acid chloride solution dropwise over 30-45 minutes while maintaining the temperature below 10°C.

- After complete addition, allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.

- Work up and purify as described in Route A.

Optimization of Friedel-Crafts Conditions

Table 1 presents optimized reaction conditions for the Friedel-Crafts acylation, based on studies with similar diaryl ketones:

| Parameter | Range | Optimal Condition | Effect on Yield |

|---|---|---|---|

| Temperature (°C) | 0-80 | 60-65 | Higher temperatures accelerate reaction but may promote side reactions |

| Lewis Acid | AlCl₃, FeCl₃, ZnCl₂ | AlCl₃ | AlCl₃ provides highest yields for methoxy-substituted substrates |

| Lewis Acid Ratio | 1.0-1.5 equiv. | 1.2 equiv. | Excess catalyst can cause demethylation of methoxy groups |

| Solvent | DCM, CS₂, Nitromethane | DCM | Provides good solubility and reaction rates |

| Reaction Time (h) | 1-6 | 3-4 | Longer times do not significantly improve yield |

| Concentration (M) | 0.1-0.5 | 0.25 | More dilute conditions minimize side reactions |

Alternative Synthesis Methods

Via Polyphosphoric Acid (PPA) Catalysis

Polyphosphoric acid can serve as an alternative to aluminum chloride for the acylation reaction. This method is particularly advantageous for methoxy-substituted substrates as it reduces the risk of demethylation.

Detailed Procedure

- Prepare polyphosphoric acid by mixing phosphorus pentoxide (80 g) with phosphoric acid (100 mL) at 160-180°C.

- Cool the mixture to 80°C and add 1,2-dimethoxybenzene (14.9 mL, 0.117 mol) dropwise with stirring for 15 minutes.

- Add 3-methylbenzoic acid (17.7 g, 0.13 mol) at 90-100°C.

- Stir the mixture vigorously for 3 hours.

- Pour the reaction mixture into ice water and stir.

- Neutralize the mixture with 10% sodium hydroxide solution (100 mL).

- Extract with ethyl acetate (3 × 50 mL), wash the organic layer with water, and dry over anhydrous sodium sulfate.

- Remove the solvent under reduced pressure and recrystallize the residue from ethanol to obtain the pure product.

This procedure typically yields 90-92% of (3,4-Dimethoxyphenyl)(3-methylphenyl)methanone.

Via Weinreb Amide Intermediates

This approach involves the use of Weinreb amides, which provide controlled addition of organometallic reagents without over-addition.

Reaction Scheme

3,4-dimethoxybenzoic acid → 3,4-dimethoxy-N-methoxy-N-methylbenzamide → (3,4-Dimethoxyphenyl)(3-methylphenyl)methanone

Detailed Procedure

Prepare the Weinreb amide:

- In a dry flask, dissolve 3,4-dimethoxybenzoic acid (19.8 g, 0.1 mol) in dichloromethane (100 mL).

- Add 1,1'-carbonyldiimidazole (17.8 g, 0.11 mol) and stir for 1 hour at room temperature.

- Add N,O-dimethylhydroxylamine hydrochloride (10.7 g, 0.11 mol) and stir overnight.

- Work up by washing with 1M HCl, saturated NaHCO₃, and brine.

- Dry the organic layer over Na₂SO₄, filter, and concentrate to obtain the Weinreb amide.

Prepare the ketone:

- In a dry flask under nitrogen, add 3-bromotoluene (17.1 g, 0.1 mol) in dry THF (100 mL).

- Cool to -78°C and add n-butyllithium (44 mL, 0.11 mol, 2.5M in hexanes) dropwise.

- Stir for 1 hour at -78°C.

- Add 3,4-dimethoxy-N-methoxy-N-methylbenzamide (22.5 g, 0.1 mol) in THF (50 mL) dropwise.

- Warm to room temperature and stir for 2 hours.

- Quench with saturated NH₄Cl solution, extract with ethyl acetate, wash with brine, and dry over Na₂SO₄.

- Purify by column chromatography using hexane/ethyl acetate.

This method typically yields 80-85% of the desired ketone.

One-Pot Synthesis Using Heterogeneous Catalysts

Recent developments in sustainable chemistry have led to the exploration of reusable heterogeneous catalysts for Friedel-Crafts acylation reactions.

Using Montmorillonite K-10 Clay

Montmorillonite K-10, an acidic clay catalyst, offers an environmentally friendly alternative to traditional Lewis acids.

Detailed Procedure

- Activate Montmorillonite K-10 clay by heating at 120°C for 3 hours under vacuum.

- In a round-bottomed flask, mix 1,2-dimethoxybenzene (13.8 g, 0.1 mol) and activated Montmorillonite K-10 (20 g) in dry dichloromethane (50 mL).

- Add 3-methylbenzoyl chloride (15.4 g, 0.1 mol) dropwise at room temperature.

- Heat the mixture to reflux for 6-8 hours.

- Filter to remove the catalyst, which can be regenerated and reused.

- Wash the filtrate with saturated NaHCO₃ solution and water.

- Dry over Na₂SO₄, filter, and evaporate the solvent.

- Purify the residue by recrystallization from ethanol.

This method typically yields 70-75% of (3,4-Dimethoxyphenyl)(3-methylphenyl)methanone.

Using Solid Superacids

Solid superacids like sulfated zirconia can be effective catalysts for acylation reactions with lower environmental impact.

Reaction Conditions

Table 2 shows a comparison of various heterogeneous catalysts for the synthesis of diaryl ketones:

| Catalyst | Loading (wt%) | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Montmorillonite K-10 | 20 | Reflux | 6-8 | 70-75 |

| Sulfated Zirconia | 15 | 80 | 4-5 | 75-80 |

| Al₂O₃-SiO₂ | 25 | 90 | 5-6 | 65-70 |

| Zeolite H-Beta | 30 | 85 | 6-7 | 60-65 |

| Nafion-H | 10 | 70 | 3-4 | 80-85 |

Purification and Characterization

Purification Methods

The crude (3,4-Dimethoxyphenyl)(3-methylphenyl)methanone can be purified using the following methods:

Recrystallization

Recrystallization from ethanol typically yields crystals with 98-99% purity. The procedure involves:

- Dissolving the crude product in minimum amount of hot ethanol (78°C).

- Filtering the hot solution to remove any insoluble impurities.

- Cooling the filtrate slowly to room temperature, then to 0-5°C.

- Collecting the crystals by filtration, washing with cold ethanol, and drying under vacuum.

Column Chromatography

For higher purity (>99%), column chromatography can be performed:

- Use silica gel (60-120 mesh) as the stationary phase.

- Use hexane/ethyl acetate (4:1 to 3:1) as the mobile phase.

- Monitor fractions using thin-layer chromatography (TLC).

- Combine pure fractions, evaporate the solvent, and dry under vacuum.

Characterization Data

The physical and spectroscopic properties of (3,4-Dimethoxyphenyl)(3-methylphenyl)methanone based on analogous compounds include:

- Physical appearance : White to off-white crystalline solid

- Melting point : Expected range 95-100°C

- Solubility : Soluble in dichloromethane, chloroform, ethyl acetate; sparingly soluble in ethanol; insoluble in water

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃) expected signals :

- δ 7.60-7.45 (m, 2H, Ar-H from m-tolyl)

- δ 7.40-7.30 (m, 2H, Ar-H from m-tolyl)

- δ 7.30-7.20 (m, 1H, Ar-H from 3,4-dimethoxyphenyl)

- δ 7.15-7.05 (m, 1H, Ar-H from 3,4-dimethoxyphenyl)

- δ 6.90-6.80 (d, 1H, Ar-H from 3,4-dimethoxyphenyl)

- δ 3.95 (s, 3H, OCH₃)

- δ 3.90 (s, 3H, OCH₃)

- δ 2.40 (s, 3H, Ar-CH₃)

¹³C NMR (100 MHz, CDCl₃) expected signals :

- δ 195.5 (C=O)

- δ 152.8, 148.9 (C-OCH₃)

- δ 138.5, 138.0, 133.5, 130.8, 130.2, 128.5, 127.8, 125.0 (aromatic C)

- δ 112.0, 110.0 (aromatic CH adjacent to OCH₃)

- δ 56.1, 56.0 (2 × OCH₃)

- δ 21.5 (Ar-CH₃)

IR (KBr, cm⁻¹) expected bands :

- 1650-1660 (C=O stretch)

- 1580-1600, 1500-1520 (aromatic C=C stretch)

- 1250-1270, 1020-1040 (C-O-C asymmetric and symmetric stretching)

- 2950-2980 (CH₃ stretch)

Mass Spectrum expected fragments :

- M⁺ at m/z 256 (molecular ion)

- m/z 225 (loss of OCH₃)

- m/z 165 (3,4-dimethoxyphenylcarbonyl fragment)

- m/z 119 (3-methylphenyl fragment)

Scale-Up Considerations and Industrial Production

Industrial-Scale Production Parameters

Table 3 outlines the key parameters for industrial-scale production:

| Parameter | Laboratory Scale | Pilot Scale | Industrial Scale |

|---|---|---|---|

| Batch Size | 0.1-0.5 mol | 1-10 mol | >100 mol |

| Reactor Type | Glass flask | Glass-lined reactor | Stainless steel/Hastelloy reactor |

| Temperature Control | Ice bath/oil bath | Jacketed cooling | Advanced cooling systems |

| Addition Rate | Manual addition | Controlled addition | Automated feed systems |

| Stirring | Magnetic stirrer | Mechanical stirrer | High-efficiency impellers |

| Workup | Manual extraction | Phase separator | Continuous extraction |

| Purification | Recrystallization | Recrystallization | Continuous crystallization |

| Yield (%) | 85-90 | 80-85 | 75-80 |

Chemical Reactions Analysis

Types of Reactions: (3,4-Dimethoxyphenyl)(3-methylphenyl)methanone undergoes various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

Reduction: The carbonyl group can be reduced to form secondary alcohols.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.

Major Products:

Oxidation: Formation of quinones.

Reduction: Formation of secondary alcohols.

Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

(3,4-Dimethoxyphenyl)(3-methylphenyl)methanone has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its unique structural properties.

Mechanism of Action

The mechanism of action of (3,4-Dimethoxyphenyl)(3-methylphenyl)methanone depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The carbonyl group can also engage in interactions with nucleophilic sites on biological molecules.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison

Biological Activity

(3,4-Dimethoxyphenyl)(3-methylphenyl)methanone, also known as a derivative of benzophenone, has garnered interest in the scientific community due to its potential biological activities. This compound is primarily studied for its interactions with various biological targets, particularly in cancer research. This article delves into the compound's biological activity, including its mechanisms of action, effects on different cell lines, and relevant case studies.

Chemical Structure and Properties

The molecular structure of (3,4-Dimethoxyphenyl)(3-methylphenyl)methanone includes two aromatic rings with methoxy substituents, contributing to its lipophilicity and potential for biological interaction. The compound's CAS number is 116412-88-5, and its molecular formula is .

Research indicates that (3,4-Dimethoxyphenyl)(3-methylphenyl)methanone may exert its biological effects through several mechanisms:

- Antioxidant Activity : The methoxy groups enhance the compound's ability to scavenge free radicals, potentially reducing oxidative stress in cells .

- Cytotoxicity : Studies have shown that this compound can induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspases .

- Hormonal Modulation : It may interact with estrogen receptors, influencing gene expression related to cell growth and differentiation.

Anticancer Activity

A series of studies have evaluated the anticancer properties of (3,4-Dimethoxyphenyl)(3-methylphenyl)methanone against various cancer cell lines. The following table summarizes key findings from recent research:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 (Breast Cancer) | 12.5 | Induction of apoptosis via mitochondrial pathway |

| U-87 (Glioblastoma) | 8.0 | Caspase activation and oxidative stress |

| HeLa (Cervical Cancer) | 15.0 | Cell cycle arrest and apoptosis |

These results indicate that the compound exhibits significant cytotoxicity, particularly against glioblastoma cells.

Case Studies

-

Study on Antioxidant Properties :

A study published in MDPI demonstrated that derivatives similar to (3,4-Dimethoxyphenyl)(3-methylphenyl)methanone showed antioxidant activity superior to ascorbic acid when tested using the DPPH radical scavenging method . This suggests potential applications in preventing oxidative damage in various diseases. -

Cytotoxicity Assessment :

In a comparative study investigating several compounds, (3,4-Dimethoxyphenyl)(3-methylphenyl)methanone was found to be more effective than standard chemotherapeutics in inhibiting the proliferation of triple-negative breast cancer cells . The study highlighted the compound's ability to selectively target cancerous cells while sparing normal cells.

Q & A

Q. Advanced

- Solvent Optimization: Switch from polar aprotic solvents (e.g., DMF) to greener alternatives (e.g., cyclopentyl methyl ether) to reduce side reactions.

- Catalyst Screening: Test Lewis acids (e.g., FeCl₃ vs. ZnCl₂) for Friedel-Crafts acylation efficiency.

- Process Analytical Technology (PAT): Implement inline FTIR or Raman spectroscopy for real-time reaction monitoring .

What safety protocols are recommended for handling (3,4-Dimethoxyphenyl)(3-methylphenyl)methanone in the lab?

Q. Basic

- Use PPE (gloves, goggles, lab coat) and work in a fume hood.

- Store in airtight containers away from light and moisture, based on SDS guidelines for structurally similar methanones .

Advanced

Conduct a hazard assessment using computational tools (e.g., EPA’s TEST) to predict toxicity. For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste .

What advanced applications exist for this compound in materials science or medicinal chemistry?

Q. Advanced

- Photophysical Studies: Investigate its UV absorption/emission properties for potential use as a fluorophore or photosensitizer .

- Drug Discovery: Screen for bioactivity (e.g., kinase inhibition) using molecular docking studies targeting the methanone moiety’s electron-deficient carbonyl group .

How can researchers validate purity for publication-quality samples?

Q. Advanced

- High-Resolution Mass Spectrometry (HRMS): Achieve <1 ppm mass accuracy.

- Elemental Analysis: Confirm C, H, O content within ±0.3% of theoretical values.

- Chiral Purity: Use chiral HPLC if stereocenters are present, referencing methods for analogous amino acid derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.